molecular formula C7H13ClN2O B2743548 (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride CAS No. 2138246-04-3

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride

Cat. No.: B2743548
CAS No.: 2138246-04-3
M. Wt: 176.64 g/mol
InChI Key: KZPZMJDICLRGFX-KGZKBUQUSA-N
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Description

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization to form the fused bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2138246-04-3

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1

InChI Key

KZPZMJDICLRGFX-KGZKBUQUSA-N

SMILES

C1CNCC2C1CC(=O)N2.Cl

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CC(=O)N2.Cl

Canonical SMILES

C1CNCC2C1CC(=O)N2.Cl

solubility

not available

Origin of Product

United States

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